LYPLAL1-IN-11 is a small molecule compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is primarily recognized for its role as an inhibitor of specific protein interactions, which can have implications in various biological processes. The compound is derived from a series of synthetic modifications aimed at enhancing its efficacy and selectivity against targeted proteins involved in disease pathways.
The compound LYPLAL1-IN-11 was developed as part of research efforts to identify potent inhibitors of the LYPLAL1 protein, which has been implicated in several pathological conditions, including cancer and metabolic disorders. The synthesis and characterization of this compound are typically documented in scientific literature, particularly within journals focusing on medicinal chemistry and drug discovery.
LYPLAL1-IN-11 belongs to the class of small molecule inhibitors. It is classified under chemical entities that target specific protein-protein interactions, making it a valuable candidate for therapeutic development. The compound's classification is crucial for understanding its potential applications in drug development.
The synthesis of LYPLAL1-IN-11 involves multiple steps that can include:
The synthetic route typically includes:
LYPLAL1-IN-11 exhibits a unique molecular structure characterized by specific functional groups that contribute to its biological activity. The precise structure can be described using chemical notation, which includes details about bond connectivity and stereochemistry.
Molecular weight, formula, and other relevant data points include:
The reactivity of LYPLAL1-IN-11 can be explored through various chemical reactions:
Detailed kinetic studies may be conducted to understand the rate of reaction with target proteins, including:
The mechanism by which LYPLAL1-IN-11 exerts its effects involves binding to the LYPLAL1 protein, inhibiting its function. This interaction can disrupt downstream signaling pathways that contribute to disease progression.
Experimental data supporting this mechanism may include:
Key physical properties include:
Chemical properties relevant to LYPLAL1-IN-11 include:
LYPLAL1-IN-11 has potential applications in:
LYPLAL1 (Lysophospholipase-like 1) resides on human chromosome 1q31.3 and encodes a 26 kDa cytosolic serine hydrolase. It belongs to the α/β-hydrolase superfamily, sharing 40% sequence identity with its paralog LYPLA1 (acyl-protein thioesterase 1). Structural analyses reveal a conserved catalytic triad (Ser119-His248-Asp220) within a canonical α/β hydrolase fold [6]. Despite evolutionary conservation across vertebrates, LYPLAL1 exhibits distinct substrate preferences compared to LYPLA1. Its active site accommodates short-chain acyl esters (e.g., 4-nitrophenyl acetate) but lacks efficient hydrolysis of long-chain fatty-acylated proteins or triglycerides due to steric constraints [2] [6]. This catalytic divergence suggests unique physiological functions unrelated to classical lysophospholipase or thioesterase activities.
Table 1: Structural and Functional Comparison of LYPLAL1 and LYPLA1
Feature | LYPLAL1 | LYPLA1 (APT1) |
---|---|---|
Chromosomal Location | 1q31.3 | 1q32.1 |
Protein Size | 26 kDa | 25 kDa |
Catalytic Triad | Ser119-His248-Asp220 | Ser114-His210-Asp178 |
Substrate Preference | Short-chain acyl esters (e.g., pNP-acetate) | Long-chain acyl proteins (e.g., Ras) |
Inhibitor Sensitivity | Covalent inhibitors (e.g., LYPLAL1-IN-11) | Palmostatin B |
GWAS have consistently linked LYPLAL1 locus variants to metabolic traits with sex-specific effects:
Table 2: Key GWAS Findings Involving LYPLAL1 Locus Variants
Variant | Associated Trait | Population Effect | P-value |
---|---|---|---|
rs4846567 | Waist-Hip Ratio (WHR) | Female-specific increase | 1.6×10⁻¹³ |
rs11118316 | Visceral/Subcutaneous Fat Ratio (VAT/SAT) | Stronger in females | 2.9×10⁻⁹ |
rs12137855 | Non-Alcoholic Fatty Liver Disease (NAFLD) | Both sexes | 3.6×10⁻⁹ |
rs2605100 | Fasting Insulin (males) | Male-specific elevation | 4.2×10⁻⁶ |
LYPLAL1’s role in adiposity exhibits striking sexual dimorphism:
Table 3: Sex-Specific Metabolic Phenotypes in Lyplal1 Knockout Mice
Phenotype | Female KO vs. WT | Male KO vs. WT |
---|---|---|
Body Weight Gain (HFHS) | ↓ 15% (p<0.01) | ↔ NS |
Total Fat Mass | ↓ 30% (p<0.05) | ↔ NS |
Adipocyte Diameter | ↓ 20% (p<0.01) | ↔ NS |
Liver Triglycerides | ↓ 25% (p<0.05) | ↓ 18% (p<0.05) |
Fasting Glucose | ↔ NS | ↔ NS |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7